molecular formula C15H14N4O3S B11980163 4-((2,3-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide

4-((2,3-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B11980163
M. Wt: 330.4 g/mol
InChI Key: FGTAQUQRHFZAAX-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,3-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide typically involves the reaction of 4-amino-5-(2-furyl)-4H-1,2,4-triazole-3-thiol with 2,3-dimethoxybenzaldehyde in the presence of a catalytic amount of acetic acid. The reaction is carried out in ethanol under reflux conditions, resulting in the formation of the target compound with a good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-((2,3-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 4-((2,3-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the compound’s antimicrobial and anticancer effects by disrupting essential biological processes in pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-((2,3-Dimethoxybenzylidene)amino)5-(2-furyl)4H-1,2,4-triazol-3-YL hydrosulfide lies in its specific substitution pattern on the benzylidene and furyl groups, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C15H14N4O3S

Molecular Weight

330.4 g/mol

IUPAC Name

4-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H14N4O3S/c1-20-11-6-3-5-10(13(11)21-2)9-16-19-14(17-18-15(19)23)12-7-4-8-22-12/h3-9H,1-2H3,(H,18,23)/b16-9+

InChI Key

FGTAQUQRHFZAAX-CXUHLZMHSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/N2C(=NNC2=S)C3=CC=CO3

Canonical SMILES

COC1=CC=CC(=C1OC)C=NN2C(=NNC2=S)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.